N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
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Overview
Description
Preparation Methods
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency and scalability.
Chemical Reactions Analysis
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and hydrazinecarbonyl moiety may play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide can be compared with similar compounds such as:
- N-{4-[(trifluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
- N-{4-[(methylthio)phenyl]-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
These compounds share structural similarities but differ in the substituents on the phenyl ring, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-[2-(hydrazinecarbonyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S/c17-16(18)25-11-7-5-10(6-8-11)20-14(22)9-24-13-4-2-1-3-12(13)15(23)21-19/h1-8,16H,9,19H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEQTYQGDIGAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)OCC(=O)NC2=CC=C(C=C2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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